Cas no 65615-82-9 (Glycerol-d5 1,3-Dipalmitate)

Glycerol-d5 1,3-Dipalmitate 化学的及び物理的性質
名前と識別子
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- Glycerol-d5 1,3-Dipalmitate
- 1,3-dihexadecanoyl-2-hydroxy-glycerol (d5)
- LMGL02010311
- DG(16:0/0:0/16:0) (d5)
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- インチ: 1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D
- InChIKey: GFAZGHREJPXDMH-YYRBTATQSA-N
- SMILES: O(C([2H])([2H])C([2H])(C([2H])([2H])OC(CCCCCCCCCCCCCCC)=O)O)C(CCCCCCCCCCCCCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 40
- 回転可能化学結合数: 34
- 複雑さ: 490
- トポロジー分子極性表面積: 72.8
Glycerol-d5 1,3-Dipalmitate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G598412-5mg |
Glycerol-d5 1,3-Dipalmitate |
65615-82-9 | 5mg |
$ 184.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489500-5 mg |
Glycerol-d5 1,3-Dipalmitate, |
65615-82-9 | 5mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AG72032-50mg |
Glycerol-d5 1,3-DipalMitate |
65615-82-9 | 50mg |
$1532.00 | 2024-04-19 | ||
TRC | G598412-50mg |
Glycerol-d5 1,3-Dipalmitate |
65615-82-9 | 50mg |
$ 1453.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489500-5mg |
Glycerol-d5 1,3-Dipalmitate, |
65615-82-9 | 5mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AG72032-5mg |
Glycerol-d5 1,3-DipalMitate |
65615-82-9 | 5mg |
$300.00 | 2024-04-19 |
Glycerol-d5 1,3-Dipalmitate 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Glycerol-d5 1,3-Dipalmitateに関する追加情報
Glycerol-d5 1,3-Dipalmitate: A Comprehensive Overview
Glycerol-d5 1,3-Dipalmitate, also known as Glycerol-d5 1,3-Dipalmitate, is a unique compound with the CAS number 65615-82-9. This compound has garnered significant attention in recent years due to its diverse applications in various fields, including pharmaceuticals, cosmetics, and food additives. The compound is a derivative of glycerol, a triol that serves as a fundamental building block in many biological systems. The d5 designation indicates that five of the hydrogen atoms in the glycerol molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification imparts unique properties to the compound, making it valuable for specialized applications.
The structure of Glycerol-d5 1,3-Dipalmitate consists of a glycerol backbone with two palmitate groups attached to the first and third hydroxyl groups. Palmitic acid, a saturated fatty acid with 16 carbon atoms, forms the palmitate groups through esterification. The presence of deuterium in the glycerol backbone not only alters the physical and chemical properties of the compound but also enhances its stability and suitability for specific uses. Recent studies have highlighted the potential of Glycerol-d5 1,3-Dipalmitate in lipid metabolism research, where its deuterated nature allows for precise tracking of lipid dynamics using advanced spectroscopic techniques.
One of the most notable applications of Glycerol-d5 1,3-Dipalmitate is in the field of nutrition and metabolism. Researchers have utilized this compound as a tracer to study lipid absorption and utilization in both animal models and human subjects. For instance, a 2022 study published in *The Journal of Lipid Research* demonstrated that Glycerol-d5 1,3-Dipalmitate can serve as an effective marker for assessing dietary fat intake and its impact on systemic lipid levels. The study revealed that the compound's deuterated nature provides a distinct isotopic signature, enabling researchers to differentiate between endogenous and exogenous lipids with high precision.
In addition to its role in metabolic studies, Glycerol-d5 1,3-Dipalmitate has found applications in cosmetic formulations. Its ability to form stable emulsions and its compatibility with various skin types make it an ideal ingredient for moisturizers and anti-aging products. A recent innovation in this area involves the use of Glycerol-d5 1,3-Dipalmitate as a delivery system for bioactive compounds such as antioxidants and vitamins. A 2023 study in *Cosmetic Dermatology* reported that formulations incorporating this compound exhibited enhanced skin penetration and sustained release properties compared to traditional emulsifiers.
The synthesis of Glycerol-d5 1,3-Dipalmitate involves a multi-step process that begins with the deuteration of glycerol. This step typically employs catalytic hydrogenation using deuterated hydrogen gas under controlled conditions to replace five hydrogens with deuterium atoms. Subsequent steps involve esterification reactions where palmitic acid is attached to the hydroxyl groups at positions one and three of the glycerol backbone. Modern synthetic methods have focused on optimizing reaction conditions to improve yield and purity while minimizing environmental impact.
From an environmental standpoint, Glycerol-d5 1,3-Dipalmitate exhibits favorable biodegradation characteristics under aerobic conditions. Studies conducted by environmental scientists have shown that the compound undergoes rapid microbial degradation when exposed to natural soil microorganisms. This property makes it an eco-friendly alternative to traditional synthetic emulsifiers that may persist in the environment for extended periods.
In conclusion, Glycerol-d5 1,3-Dipalmitate (CAS No: 65615-82-9) is a versatile compound with applications spanning multiple industries. Its unique isotopic composition offers advantages in both research and commercial settings while maintaining environmental compatibility. As advancements in analytical techniques continue to emerge, it is anticipated that this compound will play an increasingly important role in lipid metabolism studies and innovative cosmetic formulations.
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